Scientific Field: Organic Chemistry
Summary of Application: Chlorination of 4-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone.
Results or Outcomes: The chlorination process results in the formation of pentachloro ketone, which can undergo further transformations to produce various derivatives including hydroxy acids and methylated products.
Scientific Field: Industrial Chemistry
Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the production of chlorotoluenes.
Methods of Application: A laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e. 2- and 4-aminotoluene).
Results or Outcomes: The outcome of this process is the production of 2- and 4-chlorotoluene.
Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the synthesis of polysubstituted benzenes.
Results or Outcomes: The outcome of this process is the production of polysubstituted benzenes.
Scientific Field: Dye Chemistry
Summary of Application: 4-Chloro-3-methylbenzene-1,2-diamine can be used in the synthesis of diazo dyes.
Results or Outcomes: The outcome of this process is the production of diazo dyes.
4-Chloro-3-methylbenzene-1,2-diamine, also known as 4-chloro-3-methyl-1,2-benzenediamine, is an aromatic diamine with the molecular formula CHClN. The compound features a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and two amine groups (NH) at the 1 and 2 positions. Its structure can be represented by the InChI code: 1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H,1H .
This compound is typically encountered in its hydrochloride form, which enhances its solubility in water. The physical properties include a density of approximately 1.3 g/cm³ and a boiling point around 305.6 °C . Due to its chemical structure, it is expected to exhibit various chemical interactions and biological activities.
As mentioned earlier, the specific role or mechanism of action of 4-Chloro-3-methylbenzene-1,2-diamine in biological systems or its interaction with other compounds remains unknown due to a lack of dedicated research.
Research indicates that 4-chloro-3-methylbenzene-1,2-diamine exhibits biological activity that may influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and metabolic pathways in laboratory settings . The compound's interactions with cellular components suggest potential applications in pharmacology and biochemistry.
The synthesis of 4-chloro-3-methylbenzene-1,2-diamine can be achieved through several methods:
Additionally, it has been utilized in the synthesis of Daridorexant, an FDA-approved drug, by reacting it with acyl chlorides in the presence of triethylamine .
4-Chloro-3-methylbenzene-1,2-diamine has several applications:
Studies have indicated that 4-chloro-3-methylbenzene-1,2-diamine interacts significantly with other substances. For example:
Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methylbenzene-1,2-diamine | Similar diamine structure without chlorine | Lacks halogen substituent affecting reactivity |
4-Chloroaniline | Chlorinated aniline without methyl group | Primarily used in dye synthesis |
2-Chloro-5-methylbenzenamine | Chlorinated at different position | Different biological activity profile |
These compounds illustrate variations in substituents that impact their chemical reactivity and biological activity. The unique combination of substituents on the benzene ring in 4-chloro-3-methylbenzene-1,2-diamine contributes to its distinct properties and applications compared to these similar compounds.